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molecular formula C9H6F3N B1351012 4-Methyl-3-(trifluoromethyl)benzonitrile CAS No. 261952-06-1

4-Methyl-3-(trifluoromethyl)benzonitrile

Cat. No. B1351012
M. Wt: 185.15 g/mol
InChI Key: YWAGJCPTOFPGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399681B2

Procedure details

A mixture of 4-methyl-3-trifluoromethyl-benzonitrile (370 mg, 2 mmol), N-Bromosuccinimide (356 mg, 2 mmol) and benzoyl peroxide (15 mg) in CCl4 (8 mL) was stirred at 85° C. for 16 hrs. The reaction mixture was then partitioned between saturated aqueous NaHCO3 and DCM. DCM layer was dried over Na2SO4, filtered, and the solvent evaporated in vacuo to yield a crude solid which was purified via flash chromatography (15% EtOAc in n-heptane) to yield the title compound as a solid (460 mg, 85%).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:11])([F:12])[F:13]

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
CC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
356 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
15 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between saturated aqueous NaHCO3 and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
DCM layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude solid which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography (15% EtOAc in n-heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC1=C(C=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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